3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, resulting in the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the substituents, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted oxadiazole derivatives with various functional groups.
Oxidation: Oxidized products such as quinones or hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups or ring structures.
Scientific Research Applications
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the chloromethyl and methoxyphenyl groups can influence its binding affinity and specificity towards these targets. Additionally, the oxadiazole ring may participate in redox reactions or other chemical interactions that contribute to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole:
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a nitro group instead of a methoxy group, leading to distinct reactivity and biological activities.
3-(Chloromethyl)-5-(4-hydroxyphenyl)-1,2,4-oxadiazole: Features a hydroxy group, which can participate in hydrogen bonding and other interactions.
Uniqueness
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which impart specific chemical properties and reactivity
Properties
IUPAC Name |
3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCZBSPYWGGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383885 | |
Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-31-9 | |
Record name | 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73217-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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